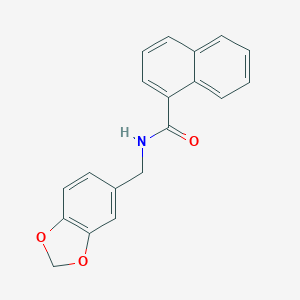

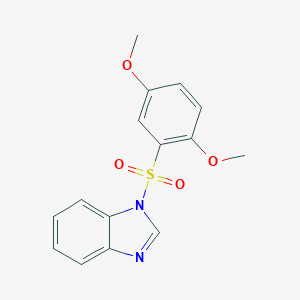

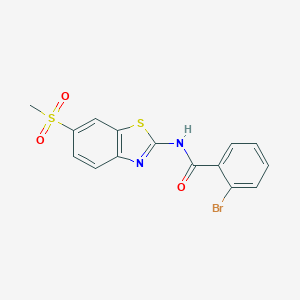

![molecular formula C17H19NO5S B344943 2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid CAS No. 893669-84-6](/img/structure/B344943.png)

2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid, also known as Meclofenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain, fever, and inflammation. It belongs to the family of fenamate drugs and is structurally similar to mefenamic acid and flufenamic acid. Meclofenamic acid has been widely studied for its anti-inflammatory, analgesic, and antipyretic properties, as well as its potential therapeutic applications in various diseases.

Wirkmechanismus

Target of Action

It is known that boronic acids and their esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

The mode of action of this compound involves interactions with its targets through various chemical reactions. These include free radical bromination, nucleophilic substitution, and oxidation . The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .

Biochemical Pathways

The biochemical pathways affected by this compound involve the conversion of the boron moiety into a broad range of functional groups. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The compound also plays a role in the Suzuki–Miyaura coupling, a type of cross-coupling reaction .

Pharmacokinetics

It is known that boronic acids and their esters are only marginally stable in water . Therefore, their bioavailability may be influenced by this factor.

Result of Action

The result of the compound’s action involves the formation of various functional groups through chemical transformations. This can lead to the synthesis of new compounds with potential pharmacological applications .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be affected by the pH of its environment .

Vorteile Und Einschränkungen Für Laborexperimente

2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid acid has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. It is also stable and has a long shelf-life. However, this compound acid has a low solubility in water, which can make it difficult to work with in aqueous solutions. It is also known to have poor bioavailability, which can limit its effectiveness in vivo.

Zukünftige Richtungen

There are several future directions for the research on 2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid acid. One direction is to investigate its potential therapeutic applications in various diseases, such as cancer, rheumatoid arthritis, and osteoarthritis. Another direction is to explore its mechanism of action in more detail, particularly with regard to its effects on other signaling pathways. Additionally, further research is needed to address the limitations of this compound acid, such as its low solubility and poor bioavailability, and to develop more effective formulations for in vivo use.

Synthesemethoden

The synthesis of 2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid acid involves the reaction of 2-methoxy-5-isopropylbenzenesulfonyl chloride with 2-aminobenzoic acid in the presence of a base such as triethylamine. The reaction yields this compound acid, which can be purified by recrystallization from a suitable solvent.

Wissenschaftliche Forschungsanwendungen

2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and gout. This compound acid has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Eigenschaften

IUPAC Name |

2-[(2-methoxy-5-propan-2-ylphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S/c1-11(2)12-8-9-15(23-3)16(10-12)24(21,22)18-14-7-5-4-6-13(14)17(19)20/h4-11,18H,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMBLWFLKNPNMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

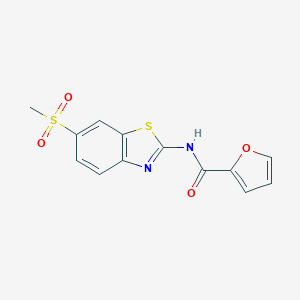

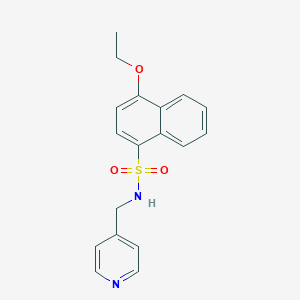

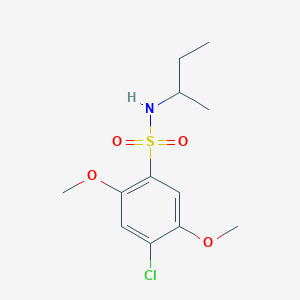

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B344877.png)

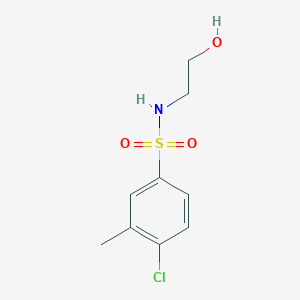

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B344878.png)